![molecular formula C14H22ClNO B13512988 3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a phenyl group substituted with a propan-2-yloxy group and an amine group on a butenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(propan-2-yloxy)benzaldehyde with a suitable Grignard reagent to form the corresponding alcohol. This intermediate is then subjected to a dehydration reaction to yield the desired butenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
3-Methyl-1-[4-(propan-2-yloxy)phenyl]butan-1-amine: This compound is structurally similar but lacks the double bond in the butenyl chain.
1-Methyl-3-phenylpropylamine: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride is unique due to the presence of both the propan-2-yloxy group and the butenyl chain, which confer specific chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C14H22ClNO |
|---|---|
分子量 |
255.78 g/mol |
IUPAC名 |
3-methyl-1-(4-propan-2-yloxyphenyl)but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(2)9-14(15)12-5-7-13(8-6-12)16-11(3)4;/h5-8,11,14H,1,9,15H2,2-4H3;1H |
InChIキー |
CGGHHYSLKWCKQO-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


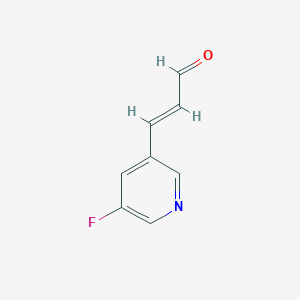
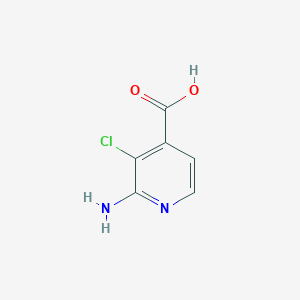
![1-Azaspiro[3.5]nonan-7-olhydrochloride](/img/structure/B13512927.png)

![5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13512940.png)
![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)
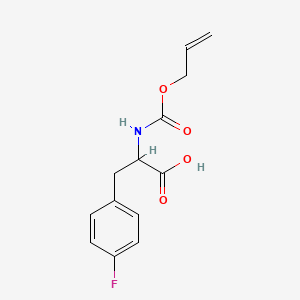
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
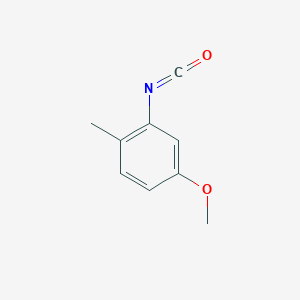
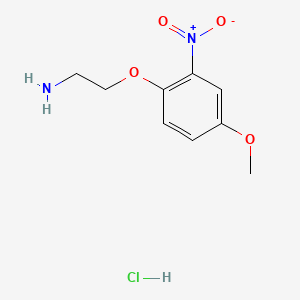
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)

![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
